[(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes hydroxyl groups, an epoxide ring, and a cyclododecane ring system. Such compounds are often of interest in the fields of organic chemistry and medicinal chemistry due to their potential biological activities and synthetic challenges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate typically involves multiple steps, including the formation of the cyclododecane ring, introduction of the epoxide ring, and the addition of hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of such complex molecules may involve the use of automated synthesis machines and high-throughput screening to optimize reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry and continuous synthesis may be employed to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Conditions may involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the epoxide ring may produce diols.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential bioactivity.
Industry: Utilized in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and epoxide groups can form hydrogen bonds or covalent bonds with enzymes or receptors, modulating their activity. The cyclododecane ring system may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Epoxides: Compounds with similar epoxide rings, such as epoxyeicosatrienoic acids (EETs).
Cyclododecanes: Molecules with similar cyclododecane ring systems, like cyclododecanone.
Hydroxylated Compounds: Compounds with multiple hydroxyl groups, such as polyols.
Uniqueness
The uniqueness of [(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate lies in its combination of functional groups and stereochemistry, which provides a unique platform for studying complex organic reactions and potential biological activities.
Properties
Molecular Formula |
C30H48O8 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate |
InChI |
InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12-,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1 |
InChI Key |
SDOUORKJIJYJNW-QXBGBUCNSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C\[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O |
Canonical SMILES |
CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.